1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed various strategies to access it, including the utilization of sodium sulfinates (RSO~2~Na) as versatile building blocks. These sulfinates serve as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions. Notably, they participate in S–S, N–S, and C–S bond-forming reactions, leading to the formation of valuable organosulfur compounds .
Scientific Research Applications
Human Neutrophil Elastase (hNE) Inhibition
This compound has been investigated for its potential as a competitive inhibitor of hNE, which is significant in the treatment of Acute Respiratory Distress Syndrome (ARDS). ARDS is a critical condition often seen in severe COVID-19 patients, characterized by severe hypoxia and respiratory failure. The inhibition of hNE, a serine proteinase involved in the inflammatory response, is a promising strategy to alleviate symptoms of ARDS .
Synthesis of Benzenesulfonic Acid Derivatives
The benzenesulfonyl group in the compound serves as a key moiety for the synthesis of various benzenesulfonic acid derivatives. These derivatives are valuable for their medicinal properties, particularly as enzyme inhibitors. The compound’s structure allows for the development of new molecules with potential therapeutic applications .
Development of Anti-Inflammatory Agents
Derivatives of benzenesulfonic acid, such as 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, have been explored for their anti-inflammatory properties. The design and synthesis of these compounds involve understanding their interaction with biological targets, which could lead to the development of novel anti-inflammatory medications .
Chemical Assay of Thiamine
Benzenesulfonyl chloride, a related compound, is used to assay thiamine in various food products. By extension, 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid could potentially be used in analytical chemistry for the quantification of vitamins or other compounds in complex mixtures .
Synthesis of Sulfonamides
Sulfonamides are a class of compounds widely used as antibiotics. The benzenesulfonyl moiety is crucial for the synthesis of these compounds. Research into the synthesis of sulfonamides using benzenesulfonyl derivatives can lead to the discovery of new antibacterial agents .
Mechanism of Action
Target of Action
Related compounds such as benzenesulfinic acid have been shown to interact with the oxysterols receptor lxr-beta .
Mode of Action
Benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive n-h and o-h bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Biochemical Pathways
The related compound benzenesulfinic acid is known to interact with the oxysterols receptor lxr-beta , which plays a crucial role in cholesterol, fatty acid, and glucose homeostasis .
Pharmacokinetics
The related compound benzenesulfonyl chloride is known to be a viscous oil that dissolves in organic solvents .
Result of Action
The related compound benzenesulfonyl chloride is known to react with compounds containing reactive n-h and o-h bonds to prepare sulfonamides and sulfonate esters .
Action Environment
It’s known that environmental factors can influence the action, efficacy, and stability of similar compounds . For instance, the reaction of benzenesulfonyl azides with proline was reported to be driven to completion by a strong base in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUOHSNLBQSJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368928 | |
Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101730-55-6 | |
Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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